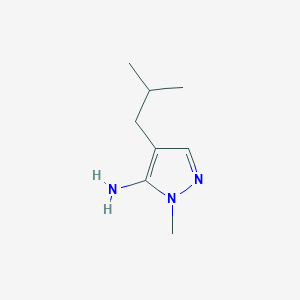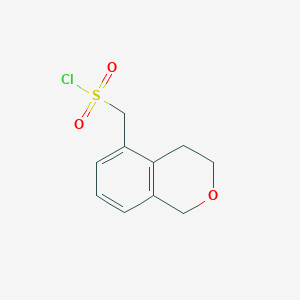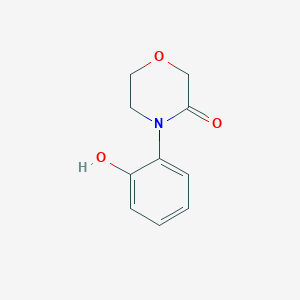
4-(2-Hydroxyphenyl)morpholin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Hydroxyphenyl)morpholin-3-one is a heterocyclic organic compound with the molecular formula C10H11NO3 It is characterized by a morpholine ring substituted with a hydroxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)morpholin-3-one typically involves the reaction of 2-hydroxybenzaldehyde with morpholine in the presence of an oxidizing agent. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to form the desired morpholinone ring .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial settings .
化学反应分析
Types of Reactions
4-(2-Hydroxyphenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted morpholinones, which can be further functionalized for specific applications in medicinal chemistry and material science .
科学研究应用
4-(2-Hydroxyphenyl)morpholin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It is being investigated for its potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry: The compound is used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4-(2-Hydroxyphenyl)morpholin-3-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of monoacylglycerol lipase (MAGL), an enzyme involved in the regulation of endocannabinoid signaling. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the hydrolysis of monoacylglycerols .
相似化合物的比较
Similar Compounds
- 4-(4-Hydroxyphenyl)morpholin-3-one
- 4-(2-Methoxyphenyl)morpholin-3-one
- 4-(3-Hydroxyphenyl)morpholin-3-one
Uniqueness
4-(2-Hydroxyphenyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group at the ortho position relative to the morpholine ring enhances its ability to form hydrogen bonds, increasing its solubility and reactivity compared to other similar compounds .
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
4-(2-hydroxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C10H11NO3/c12-9-4-2-1-3-8(9)11-5-6-14-7-10(11)13/h1-4,12H,5-7H2 |
InChI 键 |
GICVWGRVDQBBFX-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


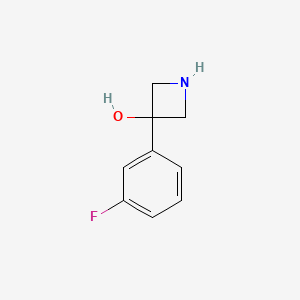
![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13070433.png)
![3-[(Azetidin-3-yloxy)methyl]-5-methyl-4H-1,2,4-triazole](/img/structure/B13070446.png)
![(2Z)-2-[(Z)-benzoyl]-3-{3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxyphenyl}prop-2-enenitrile](/img/structure/B13070449.png)

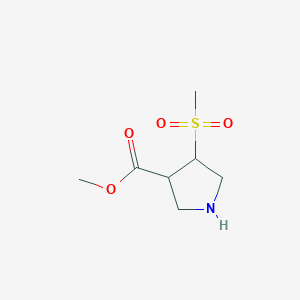
![1-Bromo-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13070464.png)
![(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
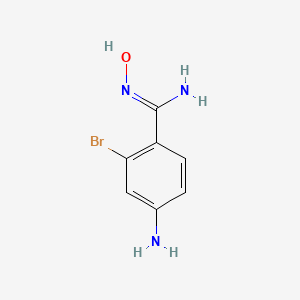
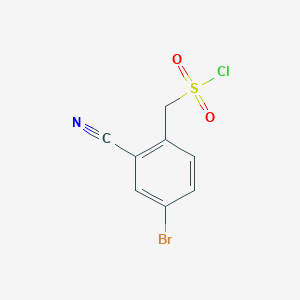
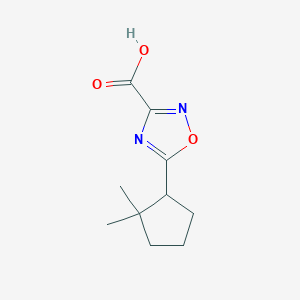
![{7-ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13070486.png)
